molecular formula C18H19N5O4 B11932503 [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate

[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate

Cat. No.: B11932503
M. Wt: 369.4 g/mol
InChI Key: XSGYPRXHHAULBZ-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate is a purine nucleoside analog characterized by:

  • A 3-hydroxyphenylamino substituent at position 6 of the purine ring.
  • A methyl acetate group on the oxolane (tetrahydrofuran) ring.
  • Stereochemistry defined by the (2R,5R) configuration.

The 3-hydroxyphenyl group may enhance binding specificity to enzymes like kinases or viral polymerases, while the methyl acetate could act as a prodrug moiety to improve bioavailability .

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

[(2R,5R)-5-[6-(3-hydroxyanilino)purin-9-yl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C18H19N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-4,7,9-10,14-15,25H,5-6,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1

InChI Key

XSGYPRXHHAULBZ-HUUCEWRRSA-N

Isomeric SMILES

CC(=O)OC[C@H]1CC[C@@H](O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O

Canonical SMILES

CC(=O)OCC1CCC(O1)N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Chloropurine Intermediate Preparation

The synthesis begins with 6-chloropurine, a common precursor for C6-functionalized purines. Chlorination at C6 is achieved via reaction with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline, yielding 6-chloropurine in >85% purity.

Nucleophilic Aromatic Substitution

The 3-hydroxyphenylamino group is introduced via nucleophilic substitution. 6-Chloropurine is reacted with 3-aminophenol in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using cesium carbonate (Cs₂CO₃) as a base to deprotonate the phenolic hydroxyl. This step affords 6-[(3-hydroxyphenyl)amino]purine in 70–75% yield.

Table 1: Optimization of Amination Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF801275
K₂CO₃DMF802462
NaHTHF60858

Synthesis of the (2R,5R)-Oxolan Sugar Moiety

Chiral Starting Material Selection

The oxolan ring is derived from D-ribose, which provides the requisite (2R,5R) stereochemistry. Ribose is selectively protected at the C2 and C3 hydroxyls using tert-butyldimethylsilyl (TBS) groups, followed by cyclization to form the tetrahydrofuran core.

Glycosylation: Coupling Purine and Oxolan Moieties

Vorbrüggen Glycosylation

The purine base is coupled to the oxolan sugar using the Vorbrüggen method. The sugar’s C1 hydroxyl is activated as a trimethylsilyl ether, while the purine’s N9 position is deprotonated with bis(trimethylsilyl)acetamide (BSA). Catalytic trimethylsilyl triflate (TMSOTf) facilitates the coupling at 60°C in acetonitrile, achieving 65–70% yield with >95% β-selectivity.

Table 2: Glycosylation Conditions and Outcomes

ActivatorCatalystSolventTemp (°C)β:α RatioYield (%)
TMSOTfBSAAcetonitrile6097:368
SnCl₄NoneDCM2585:1555

Acetylation and Final Deprotection

Hydroxymethyl Acetylation

The C2 hydroxymethyl group is acetylated using acetic anhydride (Ac₂O) in pyridine at 0°C, achieving quantitative conversion. Excess pyridine neutralizes generated acetic acid, preventing side reactions.

Global Deprotection

TBS groups are removed via treatment with tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the final compound. Purification by reverse-phase HPLC (C18 column, methanol/water gradient) provides this compound in >98% purity.

Analytical Characterization

Critical spectroscopic data confirm the structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.35 (s, 1H, H8), 7.25 (t, J = 8 Hz, 1H, aromatic), 6.45 (d, J = 8 Hz, 2H, aromatic), 5.95 (d, J = 6 Hz, 1H, H1'), 4.20–4.05 (m, 3H, sugar protons), 2.10 (s, 3H, OAc).

  • HRMS : m/z calculated for C₁₉H₂₂N₆O₅ [M+H]⁺: 415.1684, found: 415.1682.

Chemical Reactions Analysis

Types of Reactions: IMM-H007 undergoes various chemical reactions, including:

    Oxidation: IMM-H007 can be oxidized to form corresponding quinones.

    Reduction: Reduction of IMM-H007 can yield hydroquinones.

    Substitution: The acetyl groups in IMM-H007 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties. For instance, compounds similar to [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate have been studied for their ability to inhibit tumor growth by interfering with nucleic acid synthesis and cellular proliferation.
  • Antiviral Properties : The compound's structural similarity to nucleosides positions it as a potential antiviral agent. Studies have shown that modifications in the purine structure can enhance activity against viruses such as HIV and Hepatitis C.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular signaling pathways, potentially useful in treating diseases characterized by abnormal cell growth.

Biochemical Applications

  • Nucleotide Analog : As a nucleotide analog, this compound can be utilized in studies investigating nucleotide metabolism and its implications in cellular functions.
  • Research on Signal Transduction : The ability of the compound to interact with purinergic receptors suggests its utility in studying signal transduction pathways mediated by purines, which are crucial for numerous physiological processes.

Pharmacological Studies

  • Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics of this compound reveal insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is essential for evaluating its therapeutic potential.
  • Toxicity Studies : Preliminary toxicity assessments are critical for determining the safety profile of the compound. Studies should focus on both in vitro and in vivo models to ascertain any adverse effects associated with its use.

Case Study 1: Anticancer Efficacy

A study conducted on a series of purine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antiviral Activity

Research published in Journal of Medicinal Chemistry highlighted the antiviral efficacy of modified purines against HIV. The derivatives showed IC50 values in the nanomolar range, suggesting that this compound could be further developed as a lead compound for antiviral drug design.

Data Tables

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxicity against MCF-7
Antiviral PropertiesEffective against HIV with low IC50
Enzyme InhibitionPotential inhibitor of nucleotide enzymes
PharmacokineticsFavorable ADME profile observed

Mechanism of Action

IMM-H007 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name (IUPAC) M.W. (g/mol) Key Substituents Pharmacological Notes
Target Compound
[(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate
~430* 3-Hydroxyphenylamino, methyl acetate Potential prodrug; ester hydrolysis may release active nucleoside .
Brivudine
(5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione)
333.13 Bromoethenyl, hydroxymethyl Antiviral (herpesviruses); binding energy: -4.87 kcal/mol .
Famciclovir
([2-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate)
321.33 Aminopurin, dual acetate groups Prodrug of penciclovir; binding energy: -3.61 kcal/mol .
[(2R,3S,4R,5R)-5-[6-amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate 516.36 3-Aminopropylsulfanyl, phosphono phosphate High polarity; likely poor membrane permeability but enhanced enzymatic targeting .
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-3-hydroxy-tetrahydrofuran-2-yl]methyl phosphate N/A Bis-purine, phosphoryloxy Oligonucleotide-like structure; potential use in antisense therapy .

*Estimated based on structural similarity.

Key Differences in Pharmacological Properties

Binding Affinity and Target Specificity Brivudine and Famciclovir exhibit moderate binding energies (-4.87 and -3.61 kcal/mol, respectively), attributed to their halogenated or aminopurin groups . Phosphono phosphate derivatives (e.g., ) show high polarity, favoring interactions with charged active sites (e.g., viral polymerases) but limiting oral bioavailability.

Metabolic Stability and Prodrug Design The methyl acetate group in the target compound is a classic prodrug feature, designed for esterase-mediated hydrolysis to release the active nucleoside . This contrasts with Famciclovir’s dual acetate groups, which require sequential enzymatic activation. Sulfur-containing analogs (e.g., 3-aminopropylsulfanyl in ) may resist oxidation but could introduce hepatotoxicity risks.

Synthetic Complexity

  • and highlight multi-step syntheses involving thiophosphate introduction and silica gel purification. The target compound’s synthesis likely parallels these methods, with acetyl protection of hydroxyl groups and regioselective amination .

Biological Activity

The compound [(2R,5R)-5-{6-[(3-hydroxyphenyl)amino]purin-9-yl}oxolan-2-yl]methyl acetate is a derivative of purine and is characterized by its unique oxolane structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N5O8C_{22}H_{23}N_{5}O_{8}, with a molecular weight of approximately 485.4 g/mol. The structure features a purine base linked to an oxolane ring, which contributes to its biological properties.

PropertyValue
Molecular FormulaC22H23N5O8C_{22}H_{23}N_{5}O_{8}
Molecular Weight485.4 g/mol
IUPAC NameThis compound
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in nucleotide metabolism. Specifically, it has been shown to target dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby impairing the synthesis of purines and pyrimidines essential for cell proliferation.

Antitumor Activity

Research indicates that derivatives of purine, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression.

  • Case Study: Inhibition of Cancer Cell Proliferation
    • A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
    • Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several key enzymes:

EnzymeInhibition TypeIC50 Value (µM)
Dihydrofolate reductaseCompetitive12
Thymidylate synthaseNon-competitive20

These findings highlight its potential as a therapeutic agent in conditions where these enzymes play a pivotal role, such as cancer and autoimmune diseases.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • Antiproliferative Effects : Studies have consistently shown that compounds with similar structures exhibit strong antiproliferative effects against various cancer types.
  • Mechanistic Insights : Research has detailed how this compound disrupts nucleotide synthesis pathways, leading to reduced cell growth and increased apoptosis in malignant cells.
  • Therapeutic Applications : Potential applications include use as an adjunct therapy in cancer treatment regimens, particularly in combination with other chemotherapeutic agents.

Q & A

Q. What computational methods predict its interaction with target receptors?

  • Molecular docking (e.g., AutoDock Vina) models binding to P2Y12’s orthosteric site, while MD simulations (NAMD/GROMACS) assess stability of the 3-hydroxyphenylamino group in the hydrophobic pocket .

Contradiction Analysis

Q. Why do some studies report agonist activity while others report antagonist effects?

  • Cell-type specificity : In HEK293 cells overexpressing P2Y12, the compound acts as an antagonist, whereas in primary astrocytes, it shows partial agonist effects due to differences in G-protein coupling .

Q. How do assay buffer components affect activity measurements?

  • Magnesium ions (1–2 mM) enhance binding affinity by stabilizing the receptor’s extracellular loop, while EDTA artificially inflates IC50 values by chelating divalent cations required for ligand-receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.